molecular formula C8H13NO3S B029454 N-Acetyl-S-allyl-L-cysteine CAS No. 23127-41-5

N-Acetyl-S-allyl-L-cysteine

Cat. No. B029454
CAS RN: 23127-41-5
M. Wt: 203.26 g/mol
InChI Key: LKRAEHUDIUJBSF-ZETCQYMHSA-N
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Description

N-Acetyl-S-allyl-L-cysteine is a N-acyl-L-amino acid . It’s a principal metabolite of L-deoxyalliin in humans, mice, rats, and dogs . It is readily detected in plasma and urine .


Synthesis Analysis

One plausible pathway for the biosynthesis of N-Acetyl-S-allyl-L-cysteine involves S −2-carboxypropyl glutathione produced from glutathione and methacrylic acid via valine or from γ-glutamyl cysteine . The sulfur oxidation of S -allyl cysteine by flavin-containing monooxygenase forms N-Acetyl-S-allyl-L-cysteine .


Molecular Structure Analysis

The molecular formula of N-Acetyl-S-allyl-L-cysteine is C8H13NO3S . The IUPAC name is (2 R )-2-acetamido-3-prop-2-enylsulfanylpropanoic acid . The molecular weight is 203.26 g/mol .


Chemical Reactions Analysis

N-Acetyl-S-allyl-L-cysteine and N-acetyl-S-methyl-L-cysteine inhibited the reactions catalyzed by CYP2D6 and CYP1A2, by 19 and 26%, respectively .


Physical And Chemical Properties Analysis

N-Acetyl-S-allyl-L-cysteine has a molecular weight of 203.26 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 6 .

Scientific Research Applications

Neuroprotection

  • Field : Neurology
  • Application : SAC, a sulfur-containing amino acid present in garlic, has been shown to have neuroprotective effects . It has been used in studies to ameliorate oxidative damage in models of experimental stroke .
  • Methods : The protective effects of SAC against endoplasmic reticulum (ER) stress-induced neurotoxicity were studied in cultured rat hippocampal neurons and organotypic hippocampal slice cultures .
  • Results : SAC was found to exert significant protective effects against ER stress-induced neurotoxicity. These results were due to the direct suppression of calpain activity via the binding of SAC to this enzyme’s Ca2±binding domain .

Antioxidant Interactions with Polyphenols

  • Field : Biochemistry
  • Application : The antioxidant interactions between SAC and six natural polyphenols were studied .
  • Methods : The free-radical-scavenging activity of 1,1-diphenyl-2-picryl-hydrazyl (DPPH), the radical-cation-scavenging activity of 2,2-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and reducing power were measured .
  • Results : Caffeic acid showed the strongest synergistic effect with SAC according to DPPH and reducing power assays .

Antidote for Acetaminophen Overdose

  • Field : Medicine
  • Application : N-acetyl cysteine (NAC), a related compound to NASAC, is used as an antidote to paracetamol (acetaminophen) overdose .
  • Methods : It works by binding the poisonous forms of acetaminophen that are formed in the liver .
  • Results : NAC is commonly used by healthcare providers to treat acetaminophen poisoning .

Respiratory Function Improvement

  • Field : Pulmonology
  • Application : People commonly use N-acetyl cysteine (NAC) for cough and other lung conditions .
  • Methods : NAC is typically administered orally or by inhalation .
  • Results : NAC has been shown to improve respiratory function .

Immune Response Enhancement

  • Field : Immunology
  • Application : NAC supports the immune response enhancement .
  • Methods : NAC is typically administered orally .
  • Results : NAC has been shown to enhance the immune response .

Liver Detoxification

  • Field : Hepatology
  • Application : NAC supports liver detoxification .
  • Methods : NAC is typically administered orally .
  • Results : NAC has been shown to support liver detoxification .

Antioxidant Interactions with Polyphenols

  • Field : Biochemistry
  • Application : The antioxidant interactions between SAC and six natural polyphenols were studied .
  • Methods : The free-radical-scavenging activity of 1,1-diphenyl-2-picryl-hydrazyl (DPPH), the radical-cation-scavenging activity of 2,2-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and reducing power were measured .
  • Results : Among the six natural polyphenols, caffeic acid showed the strongest synergistic effect with SAC according to DPPH and reducing power assays .

Neuroprotection

  • Field : Neurology
  • Application : SAC, a sulfur-containing amino acid present in garlic, has been shown to have neuroprotective effects . It has been used in studies to ameliorate oxidative damage in models of experimental stroke .
  • Methods : The protective effects of SAC against endoplasmic reticulum (ER) stress-induced neurotoxicity were studied in cultured rat hippocampal neurons and organotypic hippocampal slice cultures .
  • Results : SAC was found to exert significant protective effects against ER stress-induced neurotoxicity. These results were due to the direct suppression of calpain activity via the binding of SAC to this enzyme’s Ca2±binding domain .

properties

IUPAC Name

(2R)-2-acetamido-3-prop-2-enylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRAEHUDIUJBSF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945803
Record name N-(1-Hydroxyethylidene)-S-prop-2-en-1-ylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-S-allyl-L-cysteine

CAS RN

23127-41-5
Record name N-Acetyl-S-allylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023127415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)-S-prop-2-en-1-ylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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